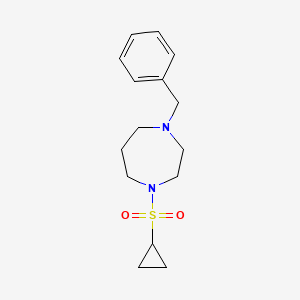![molecular formula C18H20N4O2S B6458968 7-methoxy-3-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one CAS No. 2549024-55-5](/img/structure/B6458968.png)
7-methoxy-3-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-methoxy-3-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C18H20N4O2S and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.13069707 g/mol and the complexity rating of the compound is 509. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
安全和危害
作用机制
Mode of Action
This compound acts as a potent and selective inhibitor of ALK5 . It exhibits good enzyme inhibitory activity, as well as inhibitory activity against TGF-β-induced Smad2/3 phosphorylation at a cellular level . This means that the compound can prevent the activation of the Smad2/3 proteins, which are key components of the TGF-β signaling pathway .
Biochemical Pathways
The compound primarily affects the TGF-β signaling pathway . By inhibiting ALK5, it prevents the phosphorylation of Smad2/3 proteins . This inhibition disrupts the signal transduction in the TGF-β pathway, which can lead to changes in cell growth, differentiation, and other cellular processes .
Pharmacokinetics
The introduction of a methoxy group to the benzothiazole ring in the compound and the break up of the planarity between the imidazole ring and the thiazole ring improved the solubility of the compound . Solubility is a key factor in determining a drug’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and can impact its bioavailability .
Result of Action
The inhibition of the TGF-β signaling pathway by this compound can lead to various molecular and cellular effects. For instance, the topical application of a lotion containing this compound significantly inhibited Smad2 phosphorylation in mouse skin . This suggests that the compound can have a significant impact on cellular processes regulated by the TGF-β pathway .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s solubility can be affected by the pH and temperature of its environment . Additionally, the compound’s efficacy can be influenced by the specific cellular environment in which it is applied, such as the presence of other signaling molecules or the state of the target cells .
生化分析
Biochemical Properties
The biochemical properties of 7-methoxy-3-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one are largely determined by its interactions with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit good enzyme inhibitory activity, particularly against ALK5 . This suggests that it may interact with this enzyme and potentially others in a manner that modulates their activity.
Cellular Effects
At the cellular level, this compound has been shown to inhibit TGF-β-induced Smad2/3 phosphorylation . This indicates that it can influence cell signaling pathways and potentially impact gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is likely multifaceted, involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, its inhibitory activity against ALK5 suggests that it may bind to this enzyme and prevent it from carrying out its normal function .
Temporal Effects in Laboratory Settings
Given its inhibitory activity against ALK5, it is plausible that it could have long-term effects on cellular function, particularly if it is stable and resistant to degradation .
属性
IUPAC Name |
7-methoxy-3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-24-14-2-3-15-16(10-14)20-12-22(17(15)23)11-13-4-7-21(8-5-13)18-19-6-9-25-18/h2-3,6,9-10,12-13H,4-5,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTMSFIWJKMIRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-fluoro-4-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B6458892.png)
![2-({1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6458896.png)
![2-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6458905.png)
![2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6458911.png)
![4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B6458922.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine](/img/structure/B6458928.png)
![3-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B6458936.png)
![5-chloro-2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B6458952.png)
![3-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B6458959.png)
![2-[4-(pyrimidin-4-yl)piperazin-1-yl]quinoxaline](/img/structure/B6458975.png)
![1-(cyclopropanesulfonyl)-4-[(2-methylphenyl)methyl]-1,4-diazepane](/img/structure/B6458978.png)
![6-bromo-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline](/img/structure/B6458987.png)
![8-cyclopentyl-2-(4-methanesulfonylpiperazin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B6458995.png)